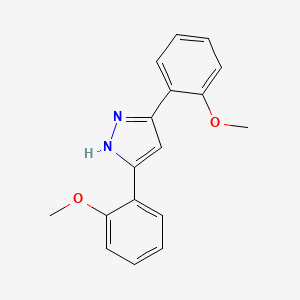
(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a triketone with phenylhydrazine to form the indazole core . The resulting intermediate is then subjected to reduction and functionalization to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and controlled reaction conditions to achieve efficient production. The use of transition metal catalysts and solvent-free conditions are some of the strategies employed to enhance the synthesis .
Chemical Reactions Analysis
Types of Reactions
(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: Functional groups on the indazole ring can be substituted with other groups to modify its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the indazole ring, leading to a wide range of derivatives with potential biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of (4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,5,6,7-tetrahydro-4H-indazol-4-one: A related compound with similar structural features but different functional groups.
2-aryl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acids: Compounds with similar indazole cores but different substituents.
Uniqueness
(4,5,6,7-tetrahydro-1H-indazol-4-yl)methanol is unique due to the presence of the methanol group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for further derivatization and modification, making it a versatile compound for various applications .
Properties
CAS No. |
2624126-32-3 |
|---|---|
Molecular Formula |
C8H12N2O |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1H-indazol-4-ylmethanol |
InChI |
InChI=1S/C8H12N2O/c11-5-6-2-1-3-8-7(6)4-9-10-8/h4,6,11H,1-3,5H2,(H,9,10) |
InChI Key |
HVKGTTVCAFRQPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)NN=C2)CO |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



